molecular formula C15H21N3O4S B2843584 Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235145-15-9

Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2843584
CAS No.: 1235145-15-9
M. Wt: 339.41
InChI Key: CDICLJVFBWZYBR-UHFFFAOYSA-N
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Description

Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a thiophene-acetamide substituent and a methyl ester group. The compound’s structure includes:

  • Piperidine core: A six-membered nitrogen-containing heterocycle, often used in medicinal chemistry to enhance bioavailability and target engagement.
  • Thiophen-2-ylmethyl group: A sulfur-containing aromatic heterocycle that may contribute to electronic interactions in biological systems.

Properties

IUPAC Name

methyl 4-[[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-22-15(21)18-6-4-11(5-7-18)9-16-13(19)14(20)17-10-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDICLJVFBWZYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core

The piperidine ring serves as the central scaffold for this compound. Industrial and laboratory syntheses commonly employ one of two strategies:

Cyclization of Linear Precursors :
Aminocarbonylation of δ-valerolactam derivatives under basic conditions generates substituted piperidines. For example, reacting 5-aminopentanoic acid with thionyl chloride yields a cyclic imine intermediate, which is subsequently reduced to piperidine using sodium borohydride in tetrahydrofuran (THF).

Pyridine Reduction :
Catalytic hydrogenation of pyridine derivatives using Raney nickel or palladium-on-carbon (Pd/C) in methanol at 50–80 °C produces piperidine. This method is favored for its scalability, with yields exceeding 85% under optimized hydrogen pressures (3–5 atm).

Amide Bond Formation

The final amide linkage is constructed via two primary methods:

Carbodiimide-Mediated Coupling :
Reacting 4-(aminomethyl)piperidine-1-carboxylate with 2-((thiophen-2-ylmethyl)amino)acetic acid in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) achieves 75–90% yield. Side products, such as N-acylurea derivatives, are minimized by maintaining temperatures below 25 °C.

Mixed Carbonate Activation :
Treating the carboxylic acid with ethyl chloroformate in the presence of triethylamine (TEA) generates an active carbonate intermediate, which reacts efficiently with the amine at 0–5 °C. This method is preferred for moisture-sensitive substrates, yielding 80–85% product.

Optimization of Reaction Conditions

Catalyst Performance in Cross-Coupling Reactions

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance reproducibility and safety. Key parameters include:

  • Residence Time : 10–15 minutes for Suzuki-Miyaura coupling steps.
  • Pressure : 10–15 bar to maintain solvent liquidity at elevated temperatures.
  • Catalyst Immobilization : Pd nanoparticles on silica gel enable catalyst recycling, reducing costs by 40%.

Purification Strategies

Flash Chromatography :
Silica gel columns with ethyl acetate/hexane gradients (1:4 to 1:1) resolve regioisomeric byproducts. Automated systems achieve >95% purity with 85–90% recovery.

Crystallization : Recrystallizing the final product from hot ethanol/water mixtures (3:1 v/v) removes residual amines and salts. This step is critical for pharmaceutical-grade material, yielding 99% pure crystals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic

Biological Activity

Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate, with the CAS number 1235145-15-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

The molecular formula of the compound is C15H21N3O4SC_{15}H_{21}N_{3}O_{4}S with a molecular weight of 339.4 g/mol. The structure incorporates a piperidine ring which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainMIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025
Compound CPseudomonas aeruginosa0.100
Methyl 4...Staphylococcus aureusTBD
Methyl 4...Escherichia coliTBD

Note: TBD indicates values that require further research.

Studies have shown that certain piperidine derivatives exhibit complete bactericidal activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli within a short duration (8 hours) .

Antifungal Activity

The antifungal potential of this compound has also been explored. Piperidine derivatives have demonstrated varying levels of efficacy against fungal strains.

Table 2: Antifungal Activity of Piperidine Derivatives

CompoundFungal StrainMIC (mg/mL)
Compound DCandida albicans3.125
Compound EAspergillus nigerTBD
Methyl 4...Candida albicansTBD

Research indicates that the incorporation of thiophene moieties enhances antifungal activity, particularly against Candida species .

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. Recent studies have focused on the cytotoxic effects of piperidine derivatives in cancer cell lines.

Table 3: Cytotoxic Effects in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Compound FFaDu (hypopharyngeal)12.5
Methyl 4...FaDu (hypopharyngeal)TBD

The compound has shown promising results in inducing apoptosis in cancer cells, suggesting potential for development as an anticancer agent .

Case Studies

  • Study on Antibacterial Activity : A comprehensive study evaluated various piperidine derivatives against multiple bacterial strains, revealing that modifications to the piperidine ring significantly impacted antibacterial efficacy.
  • Antifungal Study : Another investigation focused on the structure–activity relationship (SAR) of thiophene-containing piperidines, demonstrating enhanced antifungal activity through specific substitutions on the thiophene ring.
  • Cytotoxicity Assessment : A recent publication highlighted the cytotoxic effects of methyl 4... in various cancer cell lines, providing insights into its potential mechanisms of action and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-1-Carboxylate Derivatives with Heterocyclic Substituents

Compound from :

  • Structure : 4-(5-methyl-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide.
  • Key Differences :
    • Substituent: A benzimidazolone group replaces the thiophene-acetamide moiety.
    • Bioactivity: Demonstrated potent inhibition of 8-oxo-Guanine DNA Glycosylase (OGG1), likely due to the planar benzimidazolone group enhancing π-π stacking with enzyme active sites .
  • Comparison :
    The thiophene group in the target compound may offer distinct electronic properties (sulfur’s polarizability) compared to benzimidazolone’s fused aromatic system. This could alter target selectivity or metabolic stability.
Amino Acid and Thiazolidine-Based Piperidine Derivatives

Compounds from :

  • Examples: (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid. (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key Differences :
    • Polarity : Carboxylic acid groups increase hydrophilicity, whereas the target compound’s methyl ester enhances lipophilicity.
    • Heterocycles : Thiazolidine and bicyclic systems impose conformational rigidity, unlike the flexible thiophene-acetamide chain.
  • Comparison :
    The target compound’s methyl ester may act as a prodrug (hydrolyzing to a carboxylic acid in vivo), balancing membrane permeability and active form bioavailability .

Compound from :

  • Structure: tert-Butyl 4-(phenylamino)piperidine-1-carboxylate.
  • Key Differences: Substituent: A phenylamino group replaces the thiophene-acetamide chain. Regulatory Status: Listed as a precursor in the synthesis of controlled substances due to its utility in opioid analog production .
  • Comparison :
    The target compound’s thiophene and acetamide groups likely exempt it from precursor regulations, highlighting the impact of substituents on legal status.

Structural and Functional Data Tables

Table 1: Structural Comparison of Piperidine-1-Carboxylate Derivatives

Compound Piperidine Substituent Key Functional Groups Potential Application
Target Compound (2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl Thiophene, methyl ester Enzyme inhibition (hypothesized)
Compound 5-methyl-2-oxo-benzodiazol-1-yl Benzimidazolone, carboxamide 8-Oxo-Guanine Glycosylase inhibitor
Compound Phenylamino Phenyl, tert-butyl ester Illicit synthesis precursor

Table 2: Regulatory and Physicochemical Profile

Compound Regulatory Status LogP (Predicted) Solubility (Predicted)
Target Compound Not controlled ~2.5 (moderate) Low (ester form)
Compound Research use only ~3.0 Moderate (carboxamide)
Compound Controlled precursor ~2.8 Low (tert-butyl ester)

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